molecular formula C6H2ClF2N3S B2809550 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1624606-96-7

7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B2809550
CAS No.: 1624606-96-7
M. Wt: 221.61
InChI Key: IHQNDGGDVOEBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with a suitable chlorinating agent to introduce the chlorine atom at the 7th position. . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include chlorinating agents, difluoromethylating reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazolo[5,4-d]pyrimidines, including 7-chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine, exhibit promising anticancer properties. These compounds have demonstrated:

  • Inhibition of tumor growth in various cancer cell lines.
  • Mechanisms of action involving apoptosis and cell cycle arrest.

A study highlighted that specific derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .

Antimicrobial Properties

The compound has shown significant antibacterial and antifungal activities. In vitro studies revealed that:

  • It effectively inhibits the growth of several bacterial strains, including resistant strains.
  • Its antifungal properties make it a candidate for developing treatments against fungal infections.

The presence of the difluoromethyl group is believed to enhance its interaction with microbial targets .

Neurological Disorders

This compound has been investigated for its effects on adenosine receptors (A1 and A2A), which are implicated in neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound's ability to modulate these receptors suggests potential applications in:

  • Neuroprotective therapies.
  • Treatment strategies aimed at improving cognitive function .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Starting from 2-amino-4-chloropyrimidine , react with difluoromethylated reagents.
  • Utilize conditions that favor the formation of the thiazole ring fused to the pyrimidine core.

This synthetic route is crucial for producing analogs with varying biological activities .

Comparative Analysis of Derivatives

To better understand the unique aspects of this compound compared to its derivatives, the following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
7-Chloro-[1,3]thiazolo[5,4-d]pyrimidineLacks difluoromethyl groupSimpler structure; less potent in receptor binding
2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidineLacks chlorine substituentPotentially different biological activity
7-Amino-[1,3]thiazolo[5,4-d]pyrimidineContains an amino group instead of chloroMay exhibit different pharmacological properties
7-Fluoro-[1,3]thiazolo[5,4-d]pyrimidineFluorinated at position 7Different interaction profile with biological targets

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Mechanism of Action

Biological Activity

7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the presence of a chlorine atom and a difluoromethyl group, contribute to its pharmacological properties.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₆H₂ClF₂N₃S
Molar Mass221.62 g/mol
Density1.671 ± 0.06 g/cm³
Boiling Point276.2 ± 40.0 °C (Predicted)
pKa-1.98 ± 0.50 (Predicted)

Research indicates that compounds within the thiazolo[5,4-d]pyrimidine class exhibit significant binding affinities for adenosine receptors, specifically the human A1 and A2A receptors. These interactions suggest potential applications in treating conditions related to these receptors, such as neurological disorders and cancer .

Anticancer Properties

Several studies have explored the anticancer potential of this compound and its derivatives. For instance:

  • In vitro Studies : Derivatives of thiazolo[5,4-d]pyrimidines have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that certain analogs acted as potent inhibitors of topoisomerase II, leading to cell cycle arrest at the G2-M phase .
  • Case Study : A specific derivative was tested against HeLa cells and displayed significant antiproliferative activity with an IC50 value indicating effective inhibition of growth .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antibacterial and Antifungal Activities : Thiazolo[5,4-d]pyrimidines have shown promising results against bacterial strains and fungi in various assays . The presence of halogen substituents enhances their efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The following table outlines some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
7-Chloro-[1,3]thiazolo[5,4-d]pyrimidineLacks difluoromethyl groupSimpler structure; less potent in receptor binding
2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidineLacks chlorine substituentPotentially different biological activity
7-Amino-[1,3]thiazolo[5,4-d]pyrimidineContains an amino groupMay exhibit different pharmacological properties
7-Fluoro-[1,3]thiazolo[5,4-d]pyrimidineFluorinated at position 7Different interaction profile with biological targets

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) to attach substituents like chlorinated phenyl or difluoromethyl groups to the thiazolopyrimidine core. Reaction optimization includes temperature control (e.g., 78°C for hydrazine coupling), solvent selection (e.g., ethanol or acetonitrile), and stoichiometric ratios of reagents. Yield improvements often require iterative adjustments to catalyst loading and reaction time .
  • Key Data : For analogous thiazolopyrimidines, yields of 80–90% were achieved using Et₃N as a base in CH₃CN under reflux .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are critical. For example, IR peaks at 1690 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–S–C) confirm functional groups. ¹H-NMR signals at δ 7.52–8.11 ppm (aromatic protons) and ¹³C-NMR signals at ~162–168 ppm (carbonyl carbons) are diagnostic .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Solubility is assessed in polar (DMSO, ethanol) and nonpolar (hexane) solvents. Stability studies involve monitoring degradation via HPLC under varying pH, temperature, and light exposure. For example, thiazolopyrimidines with chloro substituents exhibit higher stability in acidic media but degrade in alkaline conditions .

Advanced Research Questions

Q. How can synthetic pathways be optimized to reduce byproduct formation in large-scale synthesis?

  • Methodology : Continuous flow reactors and advanced purification techniques (e.g., preparative HPLC or recrystallization) minimize impurities. For example, replacing batch reactors with flow systems reduces side reactions in cross-coupling steps .
  • Data Contradictions : Batch methods yield 70–80% purity, while flow systems achieve >95% but require higher catalyst loads .

Q. What strategies resolve discrepancies in biological activity data across different assays?

  • Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For instance, inconsistent IC₅₀ values in kinase inhibition assays may arise from variations in ATP concentrations or buffer ionic strength. Normalize data using reference inhibitors and standardized protocols .

Q. How do halogen substituents (Cl, F) influence the compound’s interactions with biological targets?

  • Methodology : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities. Chlorine enhances hydrophobic interactions in enzyme active sites, while fluorine improves metabolic stability by reducing CYP450-mediated oxidation .
  • Key Finding : In triazolopyrimidines, chloro-substituted analogs show 10-fold higher binding affinity to kinases than non-halogenated derivatives .

Q. What analytical techniques are recommended for characterizing degradation products?

  • Methodology : High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) identify degradation pathways. For example, oxidative degradation products of thiazolopyrimidines can be traced via m/z shifts corresponding to sulfoxide or sulfone formation .

Q. Methodological Considerations

Q. How to design experiments to probe the compound’s mechanism of action in cellular models?

  • Methodology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways. Use CRISPR-Cas9 knockout models to validate target engagement. For example, silencing candidate receptors (e.g., ENTPDases) can confirm functional dependencies .

Q. What are best practices for ensuring reproducibility in spectral data (NMR/IR)?

  • Methodology : Calibrate instruments using certified standards (e.g., tetramethylsilane for NMR). For IR, baseline correction and solvent subtraction (e.g., DMSO-d₆) are critical. Report chemical shifts in δ ppm with multiplicity (s, d, m) and coupling constants (J values) .

Q. How to address low yields in nucleophilic substitution reactions involving the thiazolopyrimidine core?

  • Methodology : Optimize leaving groups (e.g., replace chloride with bromide) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide). For example, substituting Cl with Br in analogous pyrimidines increased yields from 45% to 78% .

Properties

IUPAC Name

7-chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2N3S/c7-3-2-5(11-1-10-3)13-6(12-2)4(8)9/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQNDGGDVOEBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=C(S2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(difluoromethyl)thiazolo[5,4-d]pyrimidin-7-ol, N,N-dimethylaniline (0.800 mL, 6.31 mmol) and phosphorus oxychloride (6.00 mL, 65.5 mmol) in toluene (20 mL) was heated at 80° C. for 6 h. The reaction mixture was cooled of rt and the solvent removed invacuo. The residue was dissolved in DCM, evaporated onto silica gel and purified by flash chromatography (Isco (80 gram)) eluting with (EtOAc):hexanes (0:1→1:3) to give an off-white crystalline solid (252 mg, 18% over 2 steps). MS m/z=221.9, 223.9 [M+H]+. Calculated for C6H2F2N3S: 221.
Name
2-(difluoromethyl)thiazolo[5,4-d]pyrimidin-7-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.